molecular formula C6H5NO3 B12364144 6-oxo-3H-pyridine-3-carboxylic acid

6-oxo-3H-pyridine-3-carboxylic acid

Cat. No.: B12364144
M. Wt: 139.11 g/mol
InChI Key: JIPAKXOTAVQYOM-UHFFFAOYSA-N
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Description

6-Oxo-3H-pyridine-3-carboxylic acid (CAS: 5006-66-6), also known as 6-hydroxynicotinic acid or α-pyridone-5-carboxylic acid, is a heterocyclic compound featuring a pyridine ring substituted with a carboxylic acid group at position 3 and a keto group at position 6 . This compound exists predominantly in the 6-oxo tautomeric form due to aromatic stabilization. It serves as a key intermediate in synthesizing alkaloids, pharmaceuticals, and functional materials. Its synthesis often involves condensation of 2-oxo-glutaric acid with hydrazine, followed by oxidation and esterification steps . The carboxylic acid group enhances solubility in polar solvents, while the keto group contributes to its reactivity in nucleophilic substitutions or coordination chemistry.

Properties

Molecular Formula

C6H5NO3

Molecular Weight

139.11 g/mol

IUPAC Name

6-oxo-3H-pyridine-3-carboxylic acid

InChI

InChI=1S/C6H5NO3/c8-5-2-1-4(3-7-5)6(9)10/h1-4H,(H,9,10)

InChI Key

JIPAKXOTAVQYOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N=CC1C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-3H-pyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of 2-hydroxypyridine-3-carboxylic acid. This reaction typically uses oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions to yield the desired product.

Another method involves the cyclization of appropriate precursors. For instance, the reaction of malonic acid derivatives with 3-aminopyridine under high-temperature conditions can lead to the formation of 6-oxo-3H-pyridine-3-carboxylic acid.

Industrial Production Methods

In an industrial setting, the production of 6-oxo-3H-pyridine-3-carboxylic acid may involve the continuous flow synthesis method. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

6-oxo-3H-pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding 6-hydroxy-3H-pyridine-3-carboxylic acid.

    Substitution: The carboxylic acid group can participate in substitution reactions, forming esters, amides, and other derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alcohols for esterification, amines for amidation.

Major Products

    Oxidation: Formation of more oxidized pyridine derivatives.

    Reduction: Formation of 6-hydroxy-3H-pyridine-3-carboxylic acid.

    Substitution: Formation of esters, amides, and other substituted derivatives.

Scientific Research Applications

6-oxo-3H-pyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 6-oxo-3H-pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways. For instance, its structural similarity to pyridine nucleotides allows it to interfere with enzymatic processes that involve these cofactors.

Comparison with Similar Compounds

Structural Analogues in the Pyridine Family
Compound Name CAS Number Substituents/Modifications Key Differences Applications/Properties
1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid 677762-39-9 Methyl groups at positions 1 and 5 Increased lipophilicity due to alkyl groups; reduced solubility in water. Potential use in hydrophobic drug formulations .
6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid 77837-08-2 Phenyl group at position 1 Enhanced aromatic stacking interactions; higher molecular weight (MW: 243.2 g/mol). Likely candidate for materials science or as a ligand in catalysis .
5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid 66909-27-1 Methyl group at position 5 Steric hindrance at position 5 may limit reactivity at the keto group. Limited biological activity due to reduced accessibility .

Key Insights :

  • Substituent Effects : Alkyl groups (e.g., methyl) enhance lipophilicity, while aryl groups (e.g., phenyl) introduce steric bulk and π-π interactions. These modifications influence solubility, bioavailability, and binding affinity in biological systems.
  • Synthetic Accessibility : Derivatives with electron-withdrawing groups (e.g., nitro, chloro) often require multi-step syntheses involving chlorination (POCl₃) or Friedel-Crafts alkylation .
Pyridazine-Based Analogues
Compound Name CAS Number Structure Key Differences Properties
6-Oxo-1,6-dihydropyridazine-3-carboxylic acid monohydrate 305970 Pyridazine ring (two adjacent N atoms) Increased hydrogen-bonding capacity due to additional N; higher polarity. 97% purity; used in coordination chemistry or as a chelating agent .
6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid N/A Partially saturated pyridazine ring Reduced aromaticity; flexible conformation. Intermediate in synthesizing bioactive heterocycles .

Key Insights :

  • Ring Saturation : Tetrahydropyridazine derivatives exhibit conformational flexibility, enabling interactions with curved biological targets (e.g., enzymes or receptors).
  • Electronic Effects : The pyridazine ring’s dual nitrogen atoms increase electron density, enhancing acidity (pKa ~3.5–4.0 for the carboxylic acid group) compared to pyridine analogues .
Halogen-Substituted Derivatives
Compound Name CAS Number Substituents Key Differences Applications
6-(3-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid 142499-65-8 3-Chlorophenyl at position 6 High lipophilicity (Cl group); MW: 279.7 g/mol. Antimicrobial or anticancer agents due to halogen’s bioactivity .
1-(3-Iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid 1280662-44-3 3-Iodophenyl at position 1 Bulky iodine atom; MW: 341.10 g/mol. Potential radiolabeling applications in imaging .

Key Insights :

  • Halogen Effects : Chlorine and iodine improve metabolic stability and binding to hydrophobic pockets in proteins. Iodine’s size may restrict rotation, favoring specific conformations .
Bicyclic and Spiro Derivatives
Compound Name CAS Number Structure Key Differences Properties
6'-Nitro-2-oxo-2H-1,3'-bipyridine-3-carboxylic acid 1170014-31-9 Bipyridine system with nitro group Extended conjugation; nitro group increases acidity (pKa ~2.8). Photoactive materials or explosives precursors .
3-(2-Isopropoxycarbonyl-ethyl)-6-oxo-piperidine-3-carboxylic acid 361374-30-3 Piperidine ring with ester substituent Non-aromatic, fully saturated ring; ester group enhances bioavailability. Prodrug candidate for CNS-targeted therapies .

Key Insights :

  • Bicyclic Systems : Extended conjugation (e.g., bipyridine) enables UV-vis absorption, useful in optoelectronics.
  • Spiro/Piperidine Derivatives : Saturation and ester groups improve blood-brain barrier penetration .

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